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Compound of Interest

Compound Name: 4-Methoxy-2-phenylpyridine

Cat. No.: B1420881

In the landscape of contemporary organic synthesis, the strategic deployment of functionalized
heterocyclic scaffolds is paramount for the efficient construction of complex molecular
architectures. Among these, 4-Methoxy-2-phenylpyridine has emerged as a versatile and
highly valuable building block. Its unique electronic and steric properties, arising from the
interplay between the electron-donating methoxy group and the phenyl substituent on the
pyridine ring, render it a powerful tool for medicinal chemists, materials scientists, and
researchers in drug development. This guide provides an in-depth exploration of the
applications of 4-Methoxy-2-phenylpyridine, complete with detailed protocols and
mechanistic insights to empower researchers in leveraging its full synthetic potential.

Compound Profile:
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Property Value Source

IUPAC Name 4-methoxy-2-phenylpyridine --INVALID-LINK--[1]
CAS Number 53698-56-9 --INVALID-LINK--[1]
Molecular Formula C12H11NO --INVALID-LINK--[1]
Molecular Weight 185.22 g/mol --INVALID-LINK--[1]

. ) ) Inferred from general
White to off-white crystalline

Appearance . properties of similar
solid
compounds
Soluble in common organic Inferred from general
Solubility solvents such as ethanol, properties of similar

acetone, and dichloromethane.  compounds

Safety Information: 4-Methoxy-2-phenylpyridine is known to cause skin and serious eye
irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this
compound. All manipulations should be performed in a well-ventilated fume hood.

Core Applications in Organic Synthesis

The synthetic utility of 4-Methoxy-2-phenylpyridine primarily revolves around its application
as a key precursor in palladium-catalyzed cross-coupling reactions and as a substrate for C-H
activation, enabling the introduction of further molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The
Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for
the formation of C-C bonds. While direct protocols for 4-Methoxy-2-phenylpyridine are not
extensively documented in publicly available literature, its structural similarity to other 2-
halopyridines allows for the adaptation of established procedures. The following protocol is a
generalized yet robust starting point for researchers.
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Reaction Principle: The reaction involves the palladium-catalyzed coupling of an organoboron
species with an organic halide or triflate. In this context, a bromo- or iodo- derivative of 4-
Methoxy-2-phenylpyridine would be the ideal substrate to couple with a variety of boronic
acids or esters.
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Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (Adapted from similar substrates):[2]

Materials:

Halogenated 4-Methoxy-2-phenylpyridine (e.g., 2-Bromo-4-methoxy-phenylpyridine) (1.0
mmol, 1.0 equiv.)

Arylboronic acid (1.2 mmol, 1.2 equiv.)

Palladium catalyst (e.g., Pd(dppf)Clz, 3-5 mol%)

Base (e.g., K2COs, 2.0 equiv.)
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e Solvent (e.g., 1,4-Dioxane/Hz0, 4:1 mixture, 5 mL)

e High purity nitrogen or argon gas

o Standard, oven-dried Schlenk flask and magnetic stir bar

Procedure:

e To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated 4-
Methoxy-2-phenylpyridine, the respective boronic acid, palladium catalyst, and base.

o Seal the flask with a rubber septum.

o Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three
times to ensure a completely inert atmosphere.

e Using a syringe, add the degassed solvent mixture.

o Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired
temperature (e.g., 80-120 °C).

» Monitor the reaction's progress periodically using an appropriate analytical technique, such
as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-
MS).

e Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

e Dry the organic layer over anhydrous sodium sulfate (Na2S0a), filter, and concentrate under
reduced pressure.

» Purify the resulting crude residue by flash column chromatography on silica gel to afford the
pure product.

Data Presentation: Representative Yields for Suzuki Coupling of a Similar Substrate (2-Bromo-
4-methylpyridine)[2]
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Boronic Acid Product Yield (%)
Phenylboronic Acid 4-Methyl-2-phenylpyridine 81
) ) 2-(4-Methoxyphenyl)-4- o
4-Methoxyphenylboronic Acid o 92 (on a similar substrate)
methylpyridine
) ) 2-(4-Chlorophenyl)-4- ]
4-Chlorophenylboronic Acid o 80 (representative)
methylpyridine
) ] ) 4-Methyl-2-(thiophen-3- )
3-Thienylboronic Acid o 73 (representative)
yl)pyridine

Note: The yields presented are for a structurally similar compound and should be considered
as a strong indicator of expected performance for 4-Methoxy-2-phenylpyridine derivatives.

C-H Activation and Functionalization

The 2-phenylpyridine scaffold is a classic directing group for ortho-C-H activation of the phenyl
ring. The nitrogen atom of the pyridine coordinates to a transition metal catalyst, bringing the
metal center in close proximity to the ortho C-H bonds of the phenyl group, facilitating their
cleavage and subsequent functionalization.

Reaction Principle: A transition metal catalyst, typically palladium, rhodium, or iridium, forms a
cyclometalated intermediate with 2-phenylpyridine derivatives. This intermediate then reacts
with a coupling partner to form a new C-C or C-heteroatom bond at the ortho position of the

phenyl ring.
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Figure 2: General workflow for C-H activation of 2-phenylpyridine derivatives.

Detailed Experimental Protocol (Generalized from 2-phenylpyridine):[3][4]

Materials:

e 4-Methoxy-2-phenylpyridine (1.0 mmol, 1.0 equiv.)

o Palladium(ll) acetate (Pd(OAC)z, 5 mol%)

e Oxidant (e.g., Ag2COs, 2.0 equiv.)

e Coupling partner (e.g., an alkene or alkyne, 1.5 equiv.)

e Solvent (e.qg., trifluoroacetic acid (TFA) or a high-boiling solvent like DMF or toluene)
e High purity nitrogen or argon gas

o Sealed reaction vessel (e.g., a pressure tube)

Procedure:

o To a pressure tube, add 4-Methoxy-2-phenylpyridine, palladium(ll) acetate, and the
oxidant.
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o Evacuate and backfill the tube with high-purity nitrogen or argon.
e Add the degassed solvent and the coupling partner via syringe.

o Seal the pressure tube and place it in a preheated oil bath at the desired temperature
(typically 100-150 °C).

« Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-
MS.

» After completion, cool the reaction to room temperature.

« Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts,
washing with an appropriate organic solvent.

o Concentrate the filtrate under reduced pressure.
 Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:

o Directing Group: The pyridine nitrogen is crucial for directing the C-H activation to the ortho
position of the phenyl ring through the formation of a stable five-membered palladacycle
intermediate.[3]

o Catalyst: Palladium(ll) acetate is a common and effective catalyst for this transformation.
Other transition metals like Rh(Ill) and Ir(lll) can also be employed, sometimes offering
different reactivity or selectivity.[5]

» Oxidant: An oxidant is often required to facilitate the catalytic cycle, typically by reoxidizing
the palladium from its Pd(0) state back to the active Pd(ll) state.

» Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic
solvents like TFA can promote the C-H activation step.

As a Ligand in Transition Metal Catalysis
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The nitrogen atom of the pyridine ring in 4-Methoxy-2-phenylpyridine possesses a lone pair
of electrons, making it an effective ligand for transition metals. The electronic properties of the
ligand, influenced by the methoxy and phenyl groups, can modulate the catalytic activity of the
metal center. While specific applications of 4-Methoxy-2-phenylpyridine as a ligand are not
extensively detailed in readily available literature, its structural analogue, 2-phenylpyridine, is a
well-known ligand in catalysis. It can be inferred that 4-Methoxy-2-phenylpyridine would
exhibit similar coordinating properties, with the methoxy group potentially enhancing the
electron-donating ability of the pyridine ring.

Applications in Medicinal Chemistry and Drug
Development

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in
numerous biologically active compounds. The introduction of a methoxy group at the 4-position
can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule
by altering its polarity, metabolic stability, and ability to form hydrogen bonds. While specific
examples of drugs containing the 4-Methoxy-2-phenylpyridine core are not prevalent, its
derivatives are of great interest in drug discovery programs targeting a wide range of diseases.
For instance, substituted pyridine and pyrimidine derivatives have shown potential as antitumor
candidates.[6][7]

Conclusion

4-Methoxy-2-phenylpyridine is a valuable and versatile building block in organic synthesis. Its
utility in constructing complex molecular architectures through palladium-catalyzed cross-
coupling reactions and C-H activation makes it an attractive starting material for the synthesis
of novel pharmaceuticals and functional materials. The protocols and insights provided in this
guide are intended to serve as a strong foundation for researchers to explore and expand the
synthetic applications of this powerful synthon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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